(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, which is fused with a benzene ring and substituted with an acetyl group, a phenylimino group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its cytotoxic, antimicrobial, and anti-inflammatory properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials and as a precursor for other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as aldose reductase, by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-2H-chromene derivatives
- 2-(Phenylimino)-2H-chromene derivatives
- Chromone-2-carboxamide derivatives
Uniqueness
(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of both acetyl and phenylimino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-acetyl-3-phenyliminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14(25)23-21(26)19-13-18-17-10-6-5-7-15(17)11-12-20(18)27-22(19)24-16-8-3-2-4-9-16/h2-13H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCDDNXYIKPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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